

An In-depth Technical Guide to Triazole-Containing Butanoic Acid Derivatives

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Compound of Interest

Compound Name:	3,3-Dimethyl-2-(triazol-1-yl)butanoic acid
CAS No.:	2028375-31-5
Cat. No.:	B2583970

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A Note on the Subject Compound: This technical guide addresses the synthesis, properties, and applications of triazole-containing butanoic acid derivatives. The specific molecule, 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, is not extensively documented in readily available scientific literature. Therefore, this guide will focus on a structurally related and industrially significant precursor, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Understanding this key intermediate provides a foundational framework for the prospective synthesis and potential characteristics of the target carboxylic acid.

Part 1: The Core Intermediate: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This ketone is a pivotal building block in the synthesis of various biologically active molecules, particularly in the agrochemical sector. Its structural features, a bulky tert-butyl group adjacent to a ketone, and a nucleophilic triazole ring, define its reactivity and utility.

Physicochemical Properties

A comprehensive summary of the key properties of this intermediate is presented below. These values are crucial for designing synthesis protocols, purification strategies, and for understanding the molecule's behavior in various chemical environments.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ N ₃ O	[1]
Molecular Weight	167.21 g/mol	[1][2]
CAS Number	58905-32-1	[1]
Appearance	Solid	[1]
Melting Point	62-64 °C	[3]
pKa (Predicted)	2.37 ± 0.10	[1]
Solubility	Chloroform, Ethyl Acetate, Methanol	[1]

Synthesis and Mechanistic Insights

The primary route for synthesizing 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is through the nucleophilic substitution of a halogenated pinacolone derivative with 1,2,4-triazole. This reaction is a classic example of N-alkylation of a heterocyclic amine.

Causality in Experimental Design: The choice of a polar aprotic solvent like acetone is critical; it effectively dissolves the reactants while not interfering with the nucleophilic attack by the triazole. The use of a weak base, typically potassium carbonate (K₂CO₃), is essential to deprotonate the 1,2,4-triazole, thereby activating it as a more potent nucleophile. The base must be strong enough to deprotonate the triazole (pKa ≈ 10) but not so strong as to promote side reactions like self-condensation of the ketone.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This protocol is a synthesized methodology based on established procedures.[3][4]

Step 1: Reactant Preparation

- In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-triazole (1.0 eq) and ground potassium carbonate (1.0-1.1 eq).
- Add a suitable volume of acetone to create a stirrable slurry.

Step 2: Nucleophilic Substitution

- While stirring at room temperature, add a solution of 1-chloro-3,3-dimethyl-2-butanone (α -chloropinacolin) (1.0 eq) in acetone dropwise to the flask. An initial exotherm may be observed.
- Upon completion of the addition, heat the reaction mixture to reflux (approx. 56°C).
- Maintain reflux for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts (KCl and excess K_2CO_3) and wash the filter cake with additional acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

Step 4: Purification

- The resulting crude residue (an oily solid) is purified by recrystallization.
- Add hot hexane to the residue to extract the product, leaving behind more polar impurities.^[4]
- Allow the hexane solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

- Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry in vacuo. A yield of over 70% can be expected.[3]

Workflow Diagram: Synthesis of the Ketone Intermediate

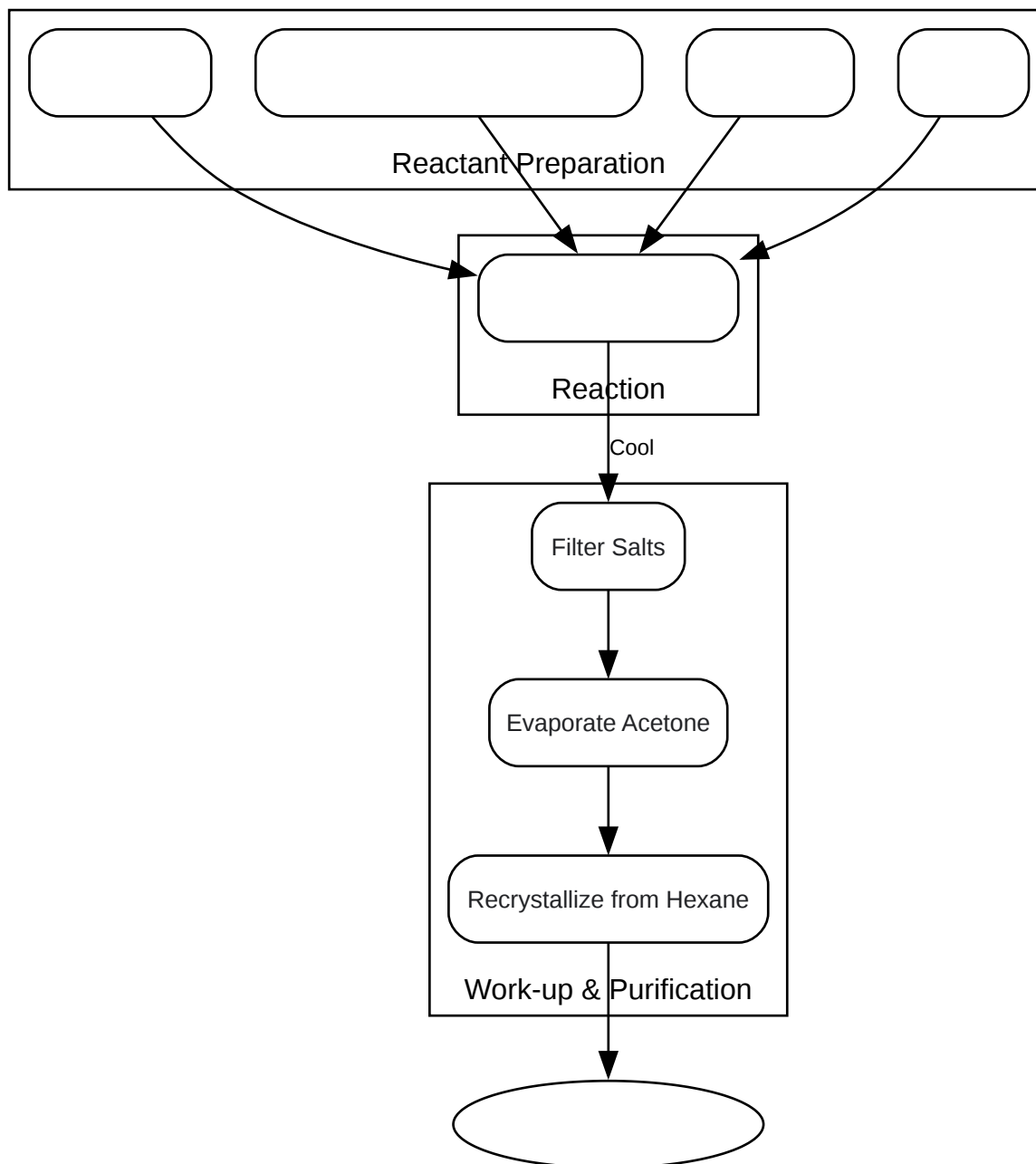


Figure 1: Synthesis Workflow

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Caption: Synthesis workflow for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Applications in Drug Development and Agrochemicals

The primary utility of this ketone is as a key intermediate in the synthesis of triazole fungicides and plant growth regulators.[5]

- **Paclobutrazol Synthesis:** It is a direct precursor to Paclobutrazol, a well-known plant growth retardant that functions by inhibiting gibberellin biosynthesis.[1][5]
- **Fungicidal and Antitubercular Agents:** The molecule serves as a starting material for a range of compounds with potential fungicidal and antitubercular activities.[4] The triazole moiety is a common pharmacophore in antifungal drugs, where it inhibits the cytochrome P450 enzyme 14 α -demethylase, crucial for fungal cell membrane synthesis.

Part 2: The Target Molecule: 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

While not a widely cataloged compound, its structure suggests it belongs to the family of α -heterocyclic carboxylic acids, which are of interest in medicinal chemistry. Its molecular weight can be calculated from its presumed molecular formula, C₉H₁₅N₃O₂.

- **Calculated Molecular Weight:** 197.24 g/mol

Prospective Synthesis Pathways

Synthesizing the target carboxylic acid from the ketone intermediate is non-trivial due to the need to introduce a carboxyl group at the α -position to the tert-butyl group, which is sterically hindered, and shift the triazole substituent. A more plausible approach involves starting with a different precursor that already contains the butanoic acid backbone.

One potential, albeit challenging, synthetic strategy could involve the α -bromination of 3,3-dimethylbutanoic acid, followed by nucleophilic substitution with 1,2,4-triazole.

Hypothetical Protocol: Synthesis of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

Step 1: α -Halogenation (Hell-Volhard-Zelinsky Reaction)

- To 3,3-dimethylbutanoic acid (1.0 eq), add a catalytic amount of phosphorus tribromide (PBr_3 , ~0.1 eq).
- Slowly add bromine (Br_2 , 1.1 eq) to the mixture.
- Gently heat the reaction mixture to initiate the reaction, which is evident by the evolution of HBr gas. Maintain heating until the red color of bromine disappears.
- The intermediate acyl bromide, 2-bromo-3,3-dimethylbutanoyl bromide, is formed.
- Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the α -bromo carboxylic acid, 2-bromo-3,3-dimethylbutanoic acid.

Step 2: Nucleophilic Substitution

- Prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF.
- Add the 2-bromo-3,3-dimethylbutanoic acid (or its corresponding ester for better reactivity and to avoid acid-base side reactions) to the solution of the triazole salt.
- Heat the mixture to facilitate the $\text{S}_{\text{N}}2$ substitution of the bromide by the triazolide anion.

Step 3: Final Hydrolysis (if ester was used)

- If an ester was used in Step 2, perform a final hydrolysis step using aqueous base (e.g., NaOH) followed by acidic workup to yield the target carboxylic acid.

Logical Relationship Diagram: Proposed Synthesis

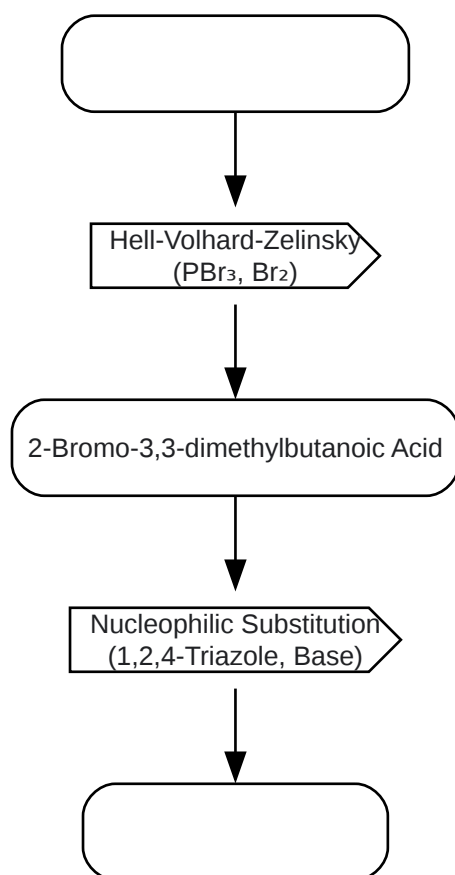


Figure 2: Proposed Synthesis Logic

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Caption: A proposed synthetic route to the target carboxylic acid.

Part 3: Conclusion and Future Outlook

The study of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one provides a crucial understanding of a key building block for potent agrochemicals. Its straightforward synthesis and versatile reactivity make it a valuable intermediate. While its direct derivative, 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, remains a compound with limited published data, established synthetic organic chemistry principles provide clear, albeit challenging, pathways for its potential creation. Further research into the synthesis and biological evaluation of such α -triazolyl carboxylic acids could yield novel compounds with interesting pharmacological or agrochemical properties, leveraging the proven bioactivity of the triazole pharmacophore.

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